1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a specialized organic compound characterized by the presence of an azidomethyl group and a pentafluoroethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-(1,1,2,2,2-pentafluoroethoxy)benzene.
Bromination: The benzene ring is brominated to introduce a bromomethyl group.
Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques.
Analyse Chemischer Reaktionen
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Bioconjugation: The azide group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules in biological research.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene depends on its specific application. In bioconjugation, the azide group reacts with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Vergleich Mit ähnlichen Verbindungen
1-(Azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene can be compared with other similar compounds, such as:
1-(Azidomethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a pentafluoroethoxy group, resulting in different chemical properties and reactivity.
1-(Azidomethyl)-4-(1,1,2,2,3,3,3-heptafluoropropoxy)benzene: The heptafluoropropoxy group provides different steric and electronic effects compared to the pentafluoroethoxy group.
Eigenschaften
Molekularformel |
C9H6F5N3O |
---|---|
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
1-(azidomethyl)-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
InChI |
InChI=1S/C9H6F5N3O/c10-8(11,12)9(13,14)18-7-3-1-6(2-4-7)5-16-17-15/h1-4H,5H2 |
InChI-Schlüssel |
QCYGUUCPHXTHFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])OC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.